Interspecies Kinetic Divergence
E. coli PurA demonstrates fundamentally different substrate recognition compared to mammalian orthologs. The bacterial enzyme exhibits Km values of 22.1 μM for GTP, 24.3 μM for IMP, and 191 μM for L-aspartate [1]. In contrast, recombinant mouse muscle AdSS shows Km values of 12 μM for GTP, 45 μM for IMP, and 140 μM for L-aspartate [2]. This 1.8-fold difference in GTP affinity and 1.9-fold difference in IMP affinity between the two orthologs has direct implications for inhibitor screening assay design.
| Evidence Dimension | Substrate affinity (Michaelis constant, Km) |
|---|---|
| Target Compound Data | E. coli PurA: GTP Km = 22.1 μM; IMP Km = 24.3 μM; L-aspartate Km = 191 μM |
| Comparator Or Baseline | Mouse muscle AdSS: GTP Km = 12 μM; IMP Km = 45 μM; L-aspartate Km = 140 μM |
| Quantified Difference | GTP: 1.8-fold lower affinity in E. coli vs mouse; IMP: 1.9-fold higher affinity in E. coli vs mouse |
| Conditions | Purified recombinant enzymes; standard spectrophotometric coupled assay with pyruvate kinase/lactate dehydrogenase; pH 7.7; 25°C |
Why This Matters
Procurement decisions must align species origin with assay conditions, as Km differences directly affect substrate saturation requirements and IC50 interpretation in inhibitor screening.
- [1] Dong, Q., & Fromm, H. J. (1991). Kinetic mechanism of adenylosuccinate synthetase from Escherichia coli. Journal of Biological Chemistry. View Source
- [2] Iancu, C. V., Borza, T., Fromm, H. J., & Honzatko, R. B. (2001). Recombinant Mouse Muscle Adenylosuccinate Synthetase: Overexpression, Kinetics, and Crystal Structure. Journal of Biological Chemistry. View Source
